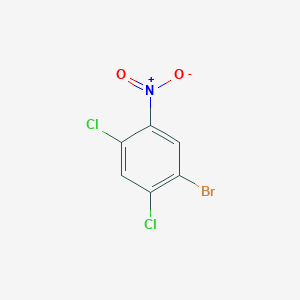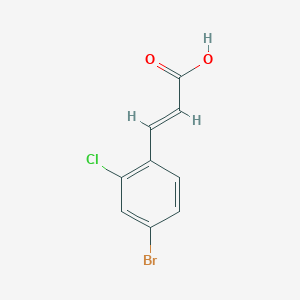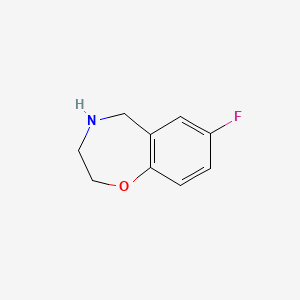
(5-(アミノメチル)-2-フルオロフェニル)ボロン酸塩酸塩
概要
説明
(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group and a fluorine atom attached to a phenyl ring, along with a boronic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
科学的研究の応用
(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
作用機序
Target of Action
Boronic acids are known to interact with a wide range of biological molecules possessing polyhydroxy motifs . This suggests that the compound could potentially interact with various biological targets.
Mode of Action
Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols . This interaction allows boronic acids to bind to diol and polyol motifs present in saccharides and catechols, and they can also form bonds with nucleophilic amino acid side chains such as that of serine .
Biochemical Pathways
Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . This suggests that the compound could potentially influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (18743) and its solid form suggest that it may have certain pharmacokinetic properties that influence its bioavailability.
Result of Action
Given the known interactions of boronic acids with diols and strong lewis bases , it is plausible that the compound could induce changes at the molecular and cellular levels.
Action Environment
The stability and reactivity of boronic acids can be influenced by factors such as ph and temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride typically involves the following steps:
Formation of the Boronic Acid Moiety:
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates under oxidative conditions.
Reduction: The aminomethyl group can be reduced to form the corresponding amine under reductive conditions.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the aminomethyl and fluorine substituents, making it less versatile in certain applications.
(4-(Aminomethyl)phenyl)boronic Acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and binding properties.
(5-(Aminomethyl)-2-chlorophenyl)boronic Acid: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior.
Uniqueness
(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is unique due to the presence of both the aminomethyl and fluorine substituents, which enhance its reactivity and binding properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the aminomethyl group provides additional sites for interaction with molecular targets .
特性
IUPAC Name |
[5-(aminomethyl)-2-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3,11-12H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSRDMVMCVZURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674552 | |
| Record name | [5-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-46-3 | |
| Record name | Boronic acid, B-[5-(aminomethyl)-2-fluorophenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Aminomethyl)-2-fluorophenylboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1522619.png)









![2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1522638.png)


